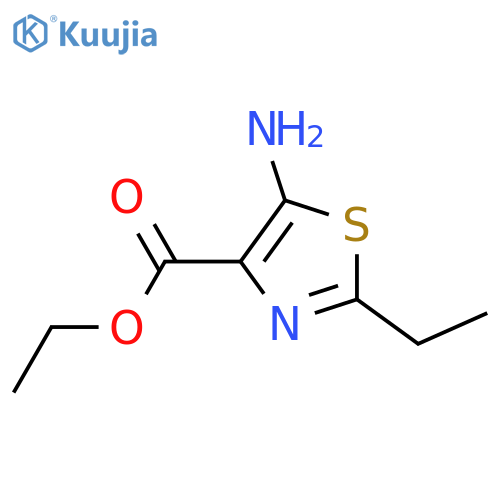Cas no 942625-78-7 (ethyl 5-amino-2-ethylthiazole-4-carboxylate)

942625-78-7 structure
商品名:ethyl 5-amino-2-ethylthiazole-4-carboxylate
CAS番号:942625-78-7
MF:C8H12N2O2S
メガワット:200.258080482483
CID:5229597
ethyl 5-amino-2-ethylthiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-amino-2-ethylthiazole-4-carboxylate
- ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
-
- インチ: 1S/C8H12N2O2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4,9H2,1-2H3
- InChIKey: QHLZYAIVDXLQRL-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=C(C(OCC)=O)N=C1CC
ethyl 5-amino-2-ethylthiazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090280-1g |
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 1g |
¥3716.0 | 2024-04-17 | |
| Enamine | EN300-717293-1.0g |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Ambeed | A1124967-1g |
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 1g |
$514.0 | 2024-08-02 | |
| Aaron | AR01C8CQ-1g |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 1g |
$1047.00 | 2025-02-14 | |
| Aaron | AR01C8CQ-50mg |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| 1PlusChem | 1P01C84E-2.5g |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 2.5g |
$1859.00 | 2024-04-19 | |
| Aaron | AR01C8CQ-10g |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 10g |
$4413.00 | 2023-12-15 | |
| 1PlusChem | 1P01C84E-500mg |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 500mg |
$778.00 | 2024-04-19 | |
| 1PlusChem | 1P01C84E-1g |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
942625-78-7 | 95% | 1g |
$981.00 | 2024-04-19 | |
| Chemenu | CM542241-1g |
Ethyl 5-amino-2-ethylthiazole-4-carboxylate |
942625-78-7 | 95%+ | 1g |
$572 | 2024-07-19 |
ethyl 5-amino-2-ethylthiazole-4-carboxylate 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
942625-78-7 (ethyl 5-amino-2-ethylthiazole-4-carboxylate) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:942625-78-7)ethyl 5-amino-2-ethylthiazole-4-carboxylate

清らかである:99%
はかる:1g
価格 ($):463.0